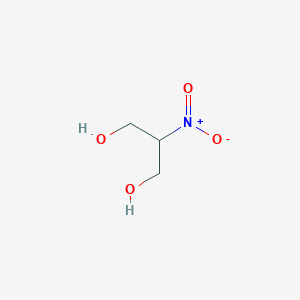

1,3-Propanediol, 2-nitro-

Overview

Description

1,3-Propanediol, also known as Propane-1,3-diol, is an organic compound with the formula CH2(CH2OH)2. This 3-carbon diol is a colorless viscous liquid that is miscible with water . It is mainly used as a building block in the production of polymers such as polytrimethylene terephthalate .

Synthesis Analysis

1,3-Propanediol is mainly produced by the hydration of acrolein. An alternative route involves the hydroformylation of ethylene oxide to form 3-hydroxypropionaldehyde. The aldehyde is subsequently hydrogenated to give 1,3-propanediol . The reaction of the sodium salt of 2-nitro-1,3-propanediol with an aqueous nitric acid solution gave 2-nitro-1-propen-3-ol .Molecular Structure Analysis

The molecular formula of 1,3-Propanediol is C3H8O2 . The molecular structure of 2-nitro-1,3-propanediol is not explicitly mentioned in the search results.Chemical Reactions Analysis

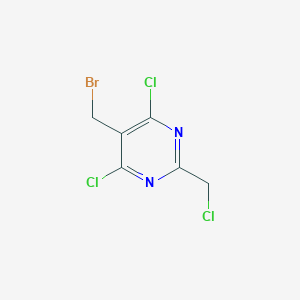

The reaction of the sodium salt of 2-nitro-1,3-propanediol with an aqueous nitric acid solution gave 2-nitro-1-propen-3-ol. Chlorination and bromination of this compound gave 2,3-dichloro- and 2,3-dibromo-2-nitropropanols .Physical And Chemical Properties Analysis

1,3-Propanediol is a colorless viscous liquid that is miscible with water. It has a density of 1.0597 g cm −3, a melting point of −27 °C, and a boiling point of 211 to 217 °C .Scientific Research Applications

Antibacterial Properties and Applications in Various Industries

1,3-Propanediol, 2-nitro- (2-bromo-2-nitro-1,3-propanediol) exhibits antibacterial properties. It finds applications in cosmetics, water treatment, the oil industry, public places, and the pharmaceutical industry. Its synthesis involves hydroxyl alkylation before bromination or bromination before hydroxyl alkylation (Wei Wenlong, 2010).

Chemical Reactions and Derivatives

The derivatives of 2-nitro-1,3-propanediol react with polyphosphoric acid to form 1,3-dioxane derivatives and acrolein derivatives at elevated temperatures, offering new methods for synthesizing nitrodioxanes and substituted acroleins (L. Kissinger et al., 1964).

Antimicrobial Properties in Cutting Fluids

1,3-Propanediol compounds, particularly 2-nitro-2-bromo-1,3-propanediol, show antimicrobial properties in cutting fluids, enhancing their effectiveness and lifespan (E. Bennett et al., 1983).

Catalyst in Glycerol Hydrogenolysis

2-Nitro-1,3-propanediol is a precursor in the catalytic hydrogenolysis of glycerol to produce 1,2-propanediol and 1,3-propanediol. This process is important in synthesizing propanediols from glycerol, a readily available resource (Yanli Wang et al., 2015).

Synthesis of Serinol

Serinol (2-amino-1,3-propanediol), an important intermediate for several chemical processes, can be synthesized from 2-nitro-1,3-propanediol. Serinol finds applications in pharmaceuticals, X-ray contrast agents, and chemical sphingosine/ceramide synthesis (Björn Andreeßen & A. Steinbüchel, 2011).

Application in Corneoscleral Cross-Linking

2-Nitro-1,3-propanediol derivatives, specifically higher order nitroalcohols, are studied for their use as in vivo therapeutic corneoscleral cross-linking agents, indicating their potential in ophthalmic treatments (Xia Li et al., 2012).

Biotechnological Production

1,3-Propanediol, produced from 2-nitro-1,3-propanediol derivatives, is a key chemical in biotechnological processes for the production of polymers and is explored in microbial production from glycerol and glucose, with emphasis on genetically engineered strains for enhanced yield (Miaomiao Yang et al., 2018).

Future Directions

The production of 1,3-Propanediol from renewable feedstocks by green processes is attracting wide attention. Although biological production of 1,3-Propanediol has been commercialized, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

Mechanism of Action

2-Nitropropane-1,3-diol

, also known as 1,3-Propanediol, 2-nitro- , BRN 1756364 , or 2-Nitro-1,3-propanediol , is an organic compound with wide-spectrum antimicrobial properties . This compound is primarily used as a preservative and biocide in various commercial and industrial applications .

Target of Action

The primary targets of 2-nitropropane-1,3-diol are various types of bacteria, especially Gram-negative species . It exhibits inhibitory activity against bacteria such as Pseudomonas aeruginosa .

Mode of Action

The compound generates biocide-induced bacteriostasis followed by growth at an inhibited rate in bacteria . This is achieved via two distinct reactions between the compound and essential thiols within the bacterial cell . Under aerobic conditions, 2-nitropropane-1,3-diol catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant .

Biochemical Pathways

The affected pathways involve the oxidation of intracellular thiols such as glutathione and cysteine . The by-products of this reaction are active oxygen species such as superoxide and peroxide, which are directly responsible for the bactericidal activity of the compound .

Pharmacokinetics

It is known that the compound is more stable to hydrolysis in aqueous media under normal conditions compared to other aliphatic halogen-nitro compounds .

Result of Action

The molecular and cellular effects of 2-nitropropane-1,3-diol’s action include a period of biocide-induced bacteriostasis followed by growth at an inhibited rate . The bactericidal concentrations produce first-order reductions in viability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-nitropropane-1,3-diol. For instance, the compound is more effective in managing bacterial growth in industrial water systems . Its use has declined in personal care products due to the potential formation of nitrosamines when it decomposes under alkaline conditions or elevated temperatures .

Biochemical Analysis

Biochemical Properties

2-Nitropropane-1,3-diol exhibits high activity against bacteria, especially Gram-negative species . It interacts with thiol-containing dehydrogenase enzymes that are membrane-bound, leading to cell leakage and eventual collapse .

Cellular Effects

The effects of 2-Nitropropane-1,3-diol on cells are primarily bacteriostatic, followed by growth at an inhibited rate . It influences cell function by inhibiting thiol-containing dehydrogenase enzymes, causing cell leakage and eventual collapse .

Molecular Mechanism

The molecular mechanism of 2-Nitropropane-1,3-diol involves the inhibition of thiol-containing dehydrogenase enzymes . This leads to cell leakage and eventual collapse. The compound does not directly nitrosate, but under conditions where it decomposes, it can liberate nitrite and low levels of formaldehyde .

Temporal Effects in Laboratory Settings

At ambient laboratory temperatures, the half-life of 2-Nitropropane-1,3-diol was extrapolated to be about 18 years at pH 4, about 1.5 years at pH 6, and approximately two months at pH 8 . This indicates the compound’s stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of 2-Nitropropane-1,3-diol vary with different dosages . High doses of the compound have been associated with gastrointestinal bleeding, suggesting potential toxic or adverse effects .

Metabolic Pathways

The main metabolic pathway of 2-Nitropropane-1,3-diol involves its reaction with thiols . This reaction consumes the compound and leads to the eventual removal of it from treated suspensions .

properties

IUPAC Name |

2-nitropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4/c5-1-3(2-6)4(7)8/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIXGBHAPNMOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170802 | |

| Record name | 1,3-Propanediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1794-90-7 | |

| Record name | 2-Nitro-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitropropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

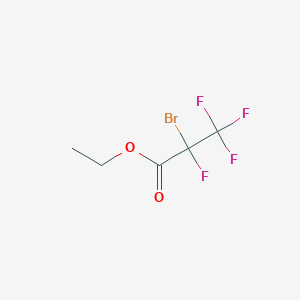

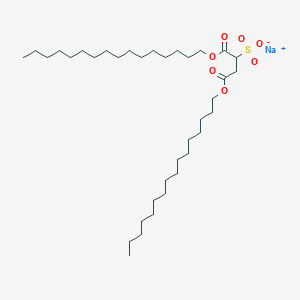

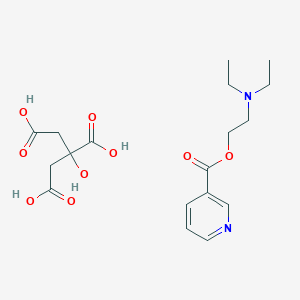

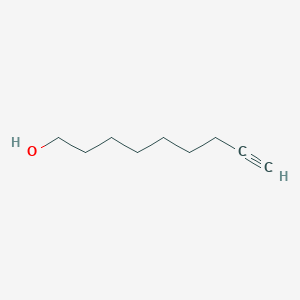

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-nitropropane-1,3-diol?

A1: The molecular formula of 2-nitropropane-1,3-diol is C3H7NO4, and its molecular weight is 137.1 g/mol .

Q2: What spectroscopic techniques are used to characterize 2-nitropropane-1,3-diol?

A2: Researchers commonly utilize techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy to confirm the structure and purity of 2-nitropropane-1,3-diol , , . X-ray crystallography has also been employed to analyze its crystal structure and hydrogen bonding patterns , .

Q3: How does 2-nitropropane-1,3-diol act as an antimicrobial agent?

A3: 2-Nitropropane-1,3-diol exhibits its antimicrobial action primarily through two mechanisms:

- Aerobic conditions: It catalytically oxidizes thiol-containing molecules in microorganisms, utilizing atmospheric oxygen. This process generates reactive oxygen species (ROS) like superoxide and peroxide, leading to bacterial death .

- Anaerobic conditions: It directly reacts with thiols, depleting essential thiol-containing compounds in bacteria and inhibiting their growth .

Q4: Can 2-nitropropane-1,3-diol be used to control bacterial contamination in industrial settings?

A4: Yes, 2-nitropropane-1,3-diol demonstrates effectiveness in controlling bacterial growth in various industrial settings. For example, it is utilized in metalworking fluids to prevent rancidity and microbial contamination . Its application extends to water treatment systems, where it acts as a biocide to inhibit microbial growth .

Q5: How does 2-nitropropane-1,3-diol contribute to the development of hydrogels?

A5: 2-Nitropropane-1,3-diol acts as a masked formaldehyde donor under specific conditions like elevated pH or temperature. This released formaldehyde can then crosslink amine-functionalized polymers, leading to the formation of hydrogels .

Q6: Is 2-nitropropane-1,3-diol stable in cosmetic formulations, and what factors can lead to its degradation?

A6: While 2-nitropropane-1,3-diol is commonly used as a preservative in cosmetics, it can degrade over time. Factors contributing to its degradation include exposure to light, elevated temperatures, and interaction with other ingredients in the formulation .

Q7: What happens when 2-nitropropane-1,3-diol decomposes in aqueous base?

A7: The decomposition of 2-nitropropane-1,3-diol in aqueous base follows multiple pathways, yielding products like tris(hydroxymethyl)-nitromethane, glycolic acid, formic acid, methanol, 2,2-dinitroethanol, nitrite ions (NO2-), and bromide ions (Br-). Importantly, no hypobromite ions (BrO-) are formed during this decomposition .

Q8: What are the potential skin sensitization risks associated with 2-nitropropane-1,3-diol?

A8: 2-Nitropropane-1,3-diol is recognized as a potential skin sensitizer. Studies have shown that it can elicit allergic contact dermatitis in some individuals, even at low concentrations , . Patch testing is often used to identify individuals with sensitivity to this compound , .

Q9: How does the safety profile of 2-nitropropane-1,3-diol compare to other biocides?

A9: While 2-nitropropane-1,3-diol offers effective biocidal properties, it is essential to consider its safety profile in comparison to alternative biocides. Research on this aspect, including comparative studies on toxicity, environmental impact, and potential for resistance development, can guide the selection of safer and more sustainable alternatives .

Q10: What is known about the metabolism of 2-nitropropane-1,3-diol?

A10: A key metabolic pathway of 5-bromo-5-nitro-1,3-dioxane, a related compound, involves its conversion to 2-bromo-2-nitropropane-1,3-diol. This metabolic product acts as a nitrosating agent. Understanding the metabolic fate of 2-nitropropane-1,3-diol is crucial for assessing its overall safety profile .

Q11: What are some future directions for research on 2-nitropropane-1,3-diol?

A11: Several research avenues can further elucidate the properties and applications of 2-nitropropane-1,3-diol:

- SAR studies: Investigating the impact of structural modifications on its antimicrobial activity, potency, and selectivity .

- Drug delivery: Exploring strategies to enhance its delivery to specific targets or tissues for improved therapeutic outcomes .

- Environmental impact: Assessing its ecotoxicological effects and developing strategies to minimize its negative impact on the environment , .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.